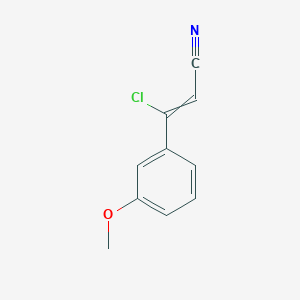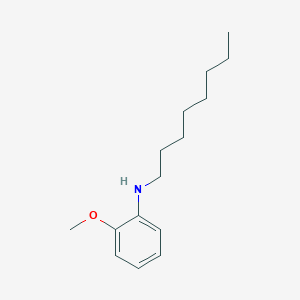![molecular formula C20H29B B14241508 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane CAS No. 427899-70-5](/img/structure/B14241508.png)
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[331]nonane is an organoborane compound known for its unique structure and reactivity This compound is a derivative of 9-borabicyclo[331]nonane, which is commonly used in organic synthesis as a hydroboration reagent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then functionalized with the ethenylphenyl group. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions (approximately 65°C)
Reagents: Borane, 1,5-cyclooctadiene, and the appropriate ethenylphenyl precursor
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Controlled temperature and pressure: To ensure consistent product quality
Purification steps: Including distillation and crystallization to obtain high-purity this compound
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes
Oxidation: Conversion of boron-containing intermediates to alcohols
Substitution: Replacement of the boron atom with other functional groups
Common Reagents and Conditions
Hydroboration: Typically involves the use of pinacol borane under mild conditions
Oxidation: Performed using hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH)
Substitution: Utilizes reagents such as halogens or organometallic compounds
Major Products
Hydroboration: Produces organoborane intermediates
Oxidation: Yields terminal alcohols
Substitution: Forms various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane involves the formation of a three-center two-electron bond between boron and hydrogen atoms. This compound acts as a catalyst in hydroboration reactions by facilitating the addition of boron-hydrogen bonds to alkenes. The molecular targets and pathways involved include:
Heterocyclic amidinate intermediates: Formed during the reaction process
Boron-hydrogen-boron bonds: Key intermediates in the catalytic cycle
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions
Catecholborane: Another boron-containing reagent with different reactivity and selectivity
Pinacolborane: Commonly used in hydroboration reactions but lacks the bicyclic structure of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
Uniqueness
This compound is unique due to its:
Bicyclic structure: Provides steric hindrance and regioselectivity in reactions
Ethenylphenyl group:
Eigenschaften
CAS-Nummer |
427899-70-5 |
|---|---|
Molekularformel |
C20H29B |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
9-[4-(4-ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H29B/c1-2-17-12-14-18(15-13-17)7-3-4-16-21-19-8-5-9-20(21)11-6-10-19/h2,12-15,19-20H,1,3-11,16H2 |
InChI-Schlüssel |
WFDANRPQJXBQPS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)CCCCC3=CC=C(C=C3)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)


![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
